molecular formula C8H13NO3 B1647443 Ethyl 2-(5-oxopyrrolidin-3-YL)acetate CAS No. 99709-47-4

Ethyl 2-(5-oxopyrrolidin-3-YL)acetate

Cat. No. B1647443
CAS RN: 99709-47-4
M. Wt: 171.19 g/mol
InChI Key: DWBCCVXHLBWVGG-UHFFFAOYSA-N
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Description

Ethyl 2-(5-oxopyrrolidin-3-YL)acetate is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of pyrrolidone .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-oxopyrrolidin-3-YL)acetate consists of a pyrrolidone ring attached to an ethyl acetate group . The molecular weight is 171.19400 .


Physical And Chemical Properties Analysis

Ethyl 2-(5-oxopyrrolidin-3-YL)acetate has a density of 1.102g/cm3, a boiling point of 321.8ºC at 760 mmHg, and a flash point of 148.4ºC . The exact mass is 171.09000, and the LogP value is 0.49410 .

Scientific Research Applications

Memory Enhancement in Biological Systems

The synthesis of related compounds like 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate has shown to facilitate memory in mice, as evidenced by decreased mistake frequency in swimming maze tests compared to control groups. This suggests potential applications in neuropharmacology and cognitive enhancement therapies (Li Ming-zhu, 2010).

Synthesis of Pyrrolidine Derivatives

Ethyl 2-chloroacetoacetate and its derivatives have been used in reactions with cyanoacetamide to produce high yields of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate and related compounds. These reactions enable access to a new library of pyrrolidine derivatives, highlighting the compound's utility in organic synthesis and the development of new pharmaceuticals (Prativa B. S. Dawadi & J. Lugtenburg, 2011).

Corrosion Inhibition

Pyrrolidine derivatives synthesized from Ethyl 2-(5-oxopyrrolidin-3-yl)acetate have been tested as corrosion inhibitors for steel in sulfuric acid, showing significant inhibition efficiency. This application is crucial for industries looking to prevent material degradation and prolong the lifespan of their infrastructure (M. Bouklah et al., 2006).

Alzheimer's Disease Research

The synthesis of oxopyrrolidine derivatives and their evaluation as inhibitors of acetyl cholinesterase and β amyloid protein offer promising leads in the search for anti-Alzheimer's agents. Some compounds have shown significant inhibitory activity, opening avenues for developing new therapeutic strategies against Alzheimer's disease (L. W. Mohamed et al., 2018).

Advanced Material Synthesis

The compound's derivatives have been utilized in the synthesis of coordination polymers with potential applications in materials science, catalysis, and nanotechnology. These materials, derived from Ethyl 2-(5-oxopyrrolidin-3-yl)acetate, could lead to the development of novel materials with unique properties for industrial applications (Bin Hu et al., 2016).

properties

IUPAC Name

ethyl 2-(5-oxopyrrolidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)4-6-3-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBCCVXHLBWVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-oxopyrrolidin-3-YL)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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